molecular formula C4H9IN6 B14216355 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide CAS No. 828268-56-0

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide

Cat. No.: B14216355
CAS No.: 828268-56-0
M. Wt: 268.06 g/mol
InChI Key: WMLUBCQVNQEECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a triazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and phosphines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Cycloaddition: The Huisgen cycloaddition reaction often requires a copper catalyst (Cu(I)) and is performed in solvents like water or ethanol.

Major Products:

    Substitution Reactions: The major products are the substituted triazolium compounds, where the azido group is replaced by the nucleophile.

    Cycloaddition Reactions: The major products are 1,2,3-triazoles, which are formed by the cycloaddition of the azido group with alkynes.

Scientific Research Applications

Chemistry:

    Click Chemistry: The azido group in 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide makes it a valuable reagent in click chemistry, particularly for the synthesis of 1,2,3-triazoles.

Biology and Medicine:

    Bioconjugation: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the triazolium ring.

Comparison with Similar Compounds

Uniqueness: The presence of the azido group in 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide imparts unique reactivity, particularly in cycloaddition reactions, which is not observed in its non-azido counterparts. This makes it a valuable reagent in synthetic and medicinal chemistry.

Properties

CAS No.

828268-56-0

Molecular Formula

C4H9IN6

Molecular Weight

268.06 g/mol

IUPAC Name

3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide

InChI

InChI=1S/C4H8N6.HI/c1-9-3-10(2)7-4(9)6-8-5;/h3H2,1-2H3;1H

InChI Key

WMLUBCQVNQEECC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.